13-Deoxytedanolide is a marine natural product derived from the marine organism Talaromyces islandicus, known for its complex structure and potential biological activities. This compound belongs to the class of macrolides, which are characterized by their large lactone rings and have been studied for their pharmacological properties, particularly in the field of antimicrobial and anticancer research.
The primary source of 13-deoxytedanolide is the marine fungus Talaromyces islandicus, which produces this compound as part of its secondary metabolites. The structural complexity and biological activity of 13-deoxytedanolide make it a subject of interest in synthetic organic chemistry.
13-Deoxytedanolide is classified as a macrolide, a subclass of polyketides. Macrolides are typically defined by their large cyclic ester structures, which often exhibit significant biological activity, including antibiotic properties.
The total synthesis of 13-deoxytedanolide has been achieved through various synthetic strategies. The most notable method involves a highly stereoselective fragment assembly aldol reaction, which constructs the complete carbon skeleton required for the natural product.
The synthesis typically requires careful orchestration of stereochemistry and functionality at various stages to ensure high yields and purity. For instance, the stability of hemiketal intermediates poses challenges that necessitate specific chemical transformations to facilitate further reactions .
The molecular formula for 13-deoxytedanolide is . Its structure features a large lactone ring, which is characteristic of macrolides, along with several stereocenters that contribute to its biological activity.
The synthesis of 13-deoxytedanolide involves several key reactions:
The reactions are often conducted under controlled conditions to manage stereochemistry effectively. For example, using specific reagents can influence the outcome of aldol reactions to favor desired stereoisomers .
The mechanism underlying the biological activity of 13-deoxytedanolide is not fully elucidated but is believed to involve interactions with cellular membranes or specific protein targets. Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
Research indicates that compounds similar to 13-deoxytedanolide can disrupt cellular processes by interfering with protein synthesis or inducing apoptosis in cancer cells .
Relevant analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed to characterize its purity and confirm its identity .
13-Deoxytedanolide was first isolated in 1991 by Fusetani and colleagues from the marine sponge Mycale adhaerens (reclassified as Mycale sp.) collected in Japanese coastal waters. Initial bioactivity screening revealed extraordinary potency against P388 murine leukemia cells (IC~50~ = 94 pg/mL), prompting extensive investigation into its chemical and pharmacological properties [4]. Subsequent studies identified related tedanolide analogues in phylogenetically distinct sponges, including Ircinia species from Papua New Guinea and Candidaspongia sponges from Australian waters. These findings suggest a potential microbial biosynthetic origin, though the exact producing symbiont remains unidentified [3] [6].
The compound's scarcity in natural sources (typically < 0.0001% of sponge dry weight) has driven significant efforts in total synthesis. Key milestones include the first total synthesis of (+)-13-deoxytedanolide reported in 2005, which confirmed its absolute configuration and enabled the production of gram-scale quantities for biological evaluation. Synthetic access has facilitated structure-activity relationship studies, revealing that minor structural modifications profoundly impact anticancer activity [4] [7].
Table 1: Natural Sources and Key Properties of 13-Deoxytedanolide
Property | Details |
---|---|
Primary Natural Source | Marine sponge Mycale adhaerens (Japanese coastal waters) |
Other Producing Organisms | Ircinia spp. (Papua New Guinea), Candidaspongia spp. (Australian reefs) |
Discovery Year | 1991 |
Reported Potency (P388 cells) | IC~50~ = 94 pg/mL |
Synthetic Accessibility | Total synthesis achieved (2005); >20-step sequence |
13-Deoxytedanolide belongs to the tedanolide family of macrolides, characterized by an 18-membered macrolactone core with 13 stereogenic centers. Its structure features a C~1~-C~11~ polyketide chain and a C~13~-C~23~ polypropionate domain, incorporating a distinctive cis-enone moiety (C~8~-C~9~) and a highly oxygenated southern fragment. The compound lacks the C~13~ hydroxyl group present in the parent compound tedanolide, which significantly influences its conformational stability and biological activity [4] [7].
Critical structural distinctions within the tedanolide class include:
Biogenetically, these macrolides derive from mixed polyketide synthase pathways, as evidenced by their alternating acetate and propionate units and methyl branching patterns. The structural complexity necessitates innovative synthetic strategies, with key challenges including stereocontrol at C~11~-C~15~ and macrocyclization at the sterically hindered C~1~-C~23~ ester linkage [2] [4].
Table 2: Structural Comparison of Key Tedanolide-Class Macrolides
Structural Feature | 13-Deoxytedanolide | Tedanolide | Candidaspongiolide |
---|---|---|---|
Macrocycle Size | 18-membered lactone | 18-membered lactone | 18-membered lactone |
C~13~ Substitution | H (deoxy) | OH | OH (acetylated) |
C~18~,C~19~ Functionality | Olefin | Epoxide | Olefin |
C~15~ Configuration | S | R | R/S mixtures |
Characteristic Moieties | cis-Enone (C~8~=C~9~) | cis-Enone (C~8~=C~9~) | trans-Enone |
13-Deoxytedanolide demonstrates exceptional cytotoxicity across diverse cancer cell lines, with particular potency against solid tumors that are typically chemotherapy-resistant. Notable activities include:
The compound's primary mechanism involves irreversible binding to the 60S ribosomal subunit at the peptidyl transferase center (PTC), inhibiting protein synthesis at the elongation stage. Structural studies reveal specific interactions with 28S rRNA nucleotides A~4448~ and G~4451~ (eukaryotic numbering), disrupting aminoacyl-tRNA accommodation and preventing peptide bond formation. This ribosomal targeting differentiates 13-deoxytedanolide from microtubule-targeting agents like paclitaxel and epothilones, offering potential against tumors resistant to conventional antimitotics [1] [6].
Beyond translational inhibition, secondary mechanisms contribute to its antitumor efficacy:
The compound's ability to overcome common resistance mechanisms is particularly valuable. Unlike taxanes that succumb to P-glycoprotein efflux, 13-deoxytedanolide maintains potency in multidrug-resistant (MDR) phenotypes due to its non-recognition by ABC transporters. Additionally, it remains effective against tumors with p53 mutations and Bcl-2 overexpression, common resistance factors in advanced cancers [3] [6].
Table 3: Anticancer Mechanisms and Resistance Profile of 13-Deoxytedanolide
Biological Activity | Mechanistic Basis | Therapeutic Advantage |
---|---|---|
Protein Synthesis Inhibition | Binds 60S subunit at peptidyl transferase center (PTC) | Overcomes resistance to DNA-targeting agents |
S-phase Arrest | Inhibits DNA replication initiation complexes | Synergizes with antimetabolites |
Caspase-12 Activation | Induces ER stress-mediated apoptosis | Effective against p53-mutant tumors |
Bystander Killing | Generates diffusible cytotoxic metabolites | Targets heterogeneous tumor microenvironments |
MDR Circumvention | Not recognized by ABC transporters (P-gp, MRP1) | Active in chemotherapy-refractory cancers |
Current research explores structural analogues to optimize pharmacological properties while retaining potency. Semi-synthetic modifications at C~7~ (acylation) and C~28~ (fatty acid esterification) in candidaspongiolides—structurally related compounds—demonstrate that peripheral modifications can enhance tumor selectivity without compromising core ribosomal binding activity. These advances position 13-deoxytedanolide-inspired compounds as promising candidates for next-generation translation-targeted oncology therapeutics [3] [6] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7